molecular formula C10H14O2 B14025502 Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No.: B14025502
M. Wt: 166.22 g/mol
InChI Key: UWLLADJDESDEJQ-JGVFFNPUSA-N
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Description

Ethyl (1R,4S)-bicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry This compound is characterized by its bicyclo[221]heptene framework, which is a common motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification. The reaction conditions typically involve:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The ethyl ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,4S)-bicyclo[22

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

UWLLADJDESDEJQ-JGVFFNPUSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]2CC[C@@H]1C2

Canonical SMILES

CCOC(=O)C1=CC2CCC1C2

Origin of Product

United States

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